molecular formula C18H21N3O4 B2790205 Ethyl 5-(3-(3-methoxyphenyl)ureido)-2,6-dimethylnicotinate CAS No. 622789-22-4

Ethyl 5-(3-(3-methoxyphenyl)ureido)-2,6-dimethylnicotinate

Cat. No.: B2790205
CAS No.: 622789-22-4
M. Wt: 343.383
InChI Key: YUYFVFKXUZLYOX-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(3-(3-methoxyphenyl)ureido)-2,6-dimethylnicotinate” is a complex organic molecule. It contains a nicotinate (a derivative of nicotinic acid or vitamin B3) moiety, a ureido group (common in many biological compounds), and a methoxyphenyl group (a phenyl ring with a methoxy substituent). These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information about the positions of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. For example, the ureido group could potentially undergo hydrolysis to form an amine and a carboxylic acid. The methoxy group could potentially be demethylated under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined through experimental testing. These properties can be important for understanding how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it might interact with specific proteins or enzymes in the body. This could be determined through techniques such as molecular docking .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. This information is typically determined through a combination of experimental testing and computational predictions .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in pharmaceuticals or materials science. This could involve more detailed studies of its synthesis, properties, and biological activity .

Properties

IUPAC Name

ethyl 5-[(3-methoxyphenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-5-25-17(22)15-10-16(12(3)19-11(15)2)21-18(23)20-13-7-6-8-14(9-13)24-4/h6-10H,5H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYFVFKXUZLYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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